N-(2,3-dimethylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
CAS No.: 896325-95-4
Cat. No.: VC4212379
Molecular Formula: C17H16N4O2S
Molecular Weight: 340.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896325-95-4 |
|---|---|
| Molecular Formula | C17H16N4O2S |
| Molecular Weight | 340.4 |
| IUPAC Name | N-(2,3-dimethylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C17H16N4O2S/c1-11-6-5-7-13(12(11)2)18-15(22)10-24-16-19-14-8-3-4-9-21(14)17(23)20-16/h3-9H,10H2,1-2H3,(H,18,22) |
| Standard InChI Key | BVTHQDCUKNGZLH-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2)C |
Introduction
N-(2,3-dimethylphenyl)-2-({4-oxo-4H-pyrido[1,2-a] triazin-2-yl}sulfanyl)acetamide is a complex organic compound belonging to the class of sulfenamides. It features a pyrido-triazine moiety linked to a sulfenamide functional group, which contributes to its potential biological activity. The compound is classified as a heterocyclic compound due to the presence of nitrogen in its ring structures (triazines and pyridines).
Synthesis and Characterization
The synthesis of N-(2,3-dimethylphenyl)-2-({4-oxo-4H-pyrido[1,2-a] triazin-2-yl}sulfanyl)acetamide involves multi-step organic reactions. These processes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Common analytical techniques used for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Potential Applications
Given its structural features, this compound may have potential applications in medicinal chemistry, particularly as a therapeutic agent. The presence of the pyrido-triazine moiety and the sulfenamide group suggests possible biological activities that could be explored further in drug discovery processes.
Comparison with Similar Compounds
Research Findings and Future Directions
Research on N-(2,3-dimethylphenyl)-2-({4-oxo-4H-pyrido[1,2-a] triazin-2-yl}sulfanyl)acetamide is focused on its synthesis, characterization, and potential biological activities. Further studies are needed to fully explore its therapeutic potential and to understand how modifications to its structure could enhance its efficacy and safety as a drug candidate.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume